Olivacine

Description

Structure

3D Structure

Properties

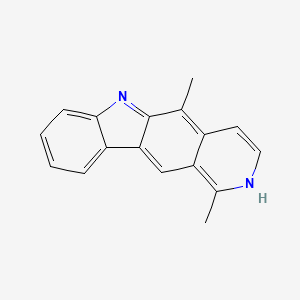

IUPAC Name |

1,5-dimethyl-2H-pyrido[4,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGUTGOSUBJTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Record name | Olivacine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Olivacine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197511 | |

| Record name | Olivacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-49-1 | |

| Record name | Olivacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olivacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLIVACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSL5LL2C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olivacine: A Technical Guide to its Natural Sources, Isolation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation procedures, and key signaling pathways of Olivacine, a pyridocarbazole alkaloid with significant antiproliferative properties. The information presented herein is intended to support research and development efforts in the field of oncology and natural product chemistry.

Natural Sources of this compound

This compound, also known as guatambuinine, is a naturally occurring alkaloid primarily isolated from the bark of trees belonging to the Aspidosperma genus, which are native to South America.[1][2][3] The most prominent species identified as sources of this compound are Aspidosperma olivaceum and Aspidosperma australe.[1][3] These trees are found in regions of Southeastern Brazil, Argentina, Paraguay, and Bolivia.[1][3] Traditionally, extracts from the bark of Aspidosperma species have been used in folk medicine to treat various ailments, including fever and malaria.[1]

Table 1: Natural Sources of this compound

| Plant Species | Part Used | Geographical Distribution |

| Aspidosperma olivaceum | Bark | Southeastern Brazil, Argentina, Paraguay, Bolivia[1][3] |

| Aspidosperma australe | Bark | Northeastern Argentina |

| Aspidosperma pyrifolium | Stem Bark | Brazil |

| Aspidosperma quebracho-blanco | Bark | South America |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic purification. The following protocols are based on established methodologies for alkaloid isolation from Aspidosperma species.

Experimental Protocol: Extraction and Acid-Base Partitioning

This protocol describes a standard acid-base extraction method for obtaining a total alkaloid fraction from Aspidosperma bark.

Materials:

-

Dried and powdered bark of Aspidosperma olivaceum

-

Hydrochloric acid (HCl), 3% solution

-

Chloroform (B151607) (CHCl₃)

-

Rotary evaporator

-

Filter paper

-

Separatory funnel

Procedure:

-

Maceration: The dried and powdered bark of Aspidosperma olivaceum is macerated in methanol or ethanol for a period of seven days to extract a wide range of compounds, including alkaloids.[4]

-

Concentration: The organic solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[4]

-

Acidification: The crude extract is treated with a 3% hydrochloric acid solution. This step protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution.[5]

-

Filtration: The acidic solution is filtered to remove non-alkaloidal residues.[5]

-

Basification: The acidic aqueous phase containing the alkaloid salts is then basified with ammonium hydroxide to a pH of 10. This deprotonates the alkaloids, converting them back to their free base form, which are generally insoluble in water.[5]

-

Liquid-Liquid Extraction: The basified aqueous solution is subjected to several extractions with chloroform in a separatory funnel. The free base alkaloids will partition into the organic chloroform layer.[5]

-

Final Concentration: The chloroform fractions are combined and evaporated to dryness under reduced pressure to yield the total alkaloid fraction (TAF).[5]

Experimental Protocol: Chromatographic Purification

The total alkaloid fraction is a mixture of different alkaloids. Further purification is required to isolate pure this compound. This typically involves column chromatography followed by High-Performance Liquid Chromatography (HPLC).

2.2.1. Column Chromatography

Materials:

-

Total Alkaloid Fraction (TAF)

-

Silica (B1680970) gel (for column chromatography)

-

Solvents: A gradient of non-polar to polar solvents, such as a mixture of chloroform, dichloromethane, and ethyl acetate, often in an ammonia-saturated environment to keep the alkaloids in their free base form.[4]

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.

-

Sample Loading: The TAF is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. For example, a mobile phase starting with a mixture of chloroform, toluene, and methanol can be used.[4]

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing the desired compound are pooled and the solvent is evaporated.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is employed.

Materials:

-

Partially purified this compound fraction from column chromatography

-

HPLC system with a preparative column (e.g., C18)

-

Mobile phase: A suitable mixture of solvents, such as methanol and water, often with a modifier like acetic acid.

-

Detector (e.g., UV-Vis)

Procedure:

-

Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities.

-

Sample Preparation: The partially purified this compound is dissolved in the mobile phase and filtered.

-

Injection and Separation: The sample is injected onto the preparative HPLC column, and the separation is carried out using the optimized gradient.

-

Fraction Collection: The peak corresponding to this compound is collected based on its retention time.

-

Purity Analysis and Crystallization: The purity of the collected fraction is confirmed by analytical HPLC. The pure this compound can then be obtained as a solid by crystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Biological Activity and Signaling Pathways

This compound exhibits significant antiproliferative activity against a range of cancer cell lines. Its cytotoxic effects are primarily attributed to its ability to act as a topoisomerase II poison and to modulate the p53 signaling pathway.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| L1210 | Murine Leukemia | 2.03 | [1] |

| P. falciparum | Malaria | 1.2 | [1] |

| MCF-7 | Breast Cancer | 0.75 (GI₅₀) | [6] |

| CCRF/CEM | Leukemia | 0.81 (GI₅₀) | [6] |

| LoVo/DX | Doxorubicin-resistant Colon Cancer | 0.82 (GI₅₀) | [6] |

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[7] this compound acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA.[7][8][9][10] This stabilization prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[8][9][10]

Caption: this compound-mediated inhibition of Topoisomerase II.

Signaling Pathway: p53 Activation

The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage. Upon the accumulation of DNA double-strand breaks induced by this compound, p53 is activated. Activated p53 can transcriptionally upregulate the expression of target genes, such as p21, a cyclin-dependent kinase inhibitor.[11][12][13] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[6][11][12][13]

Caption: p53 signaling pathway activated by this compound.

Experimental Workflow Overview

The overall process from the natural source to the isolated pure compound and its biological evaluation is summarized in the following workflow diagram.

Caption: General workflow for this compound isolation and evaluation.

References

- 1. quora.com [quora.com]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p53/p21 pathway activation contributes to the ependymal fate decision downstream of GemC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Olivacine: Chemical Structure, Properties, and Biological Activity

Introduction

Olivacine, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its potent antitumor and antimalarial properties.[1][2] First isolated from the bark of the Brazilian evergreen timber tree, Aspidosperma olivaceum, this compound belongs to the pyridocarbazole class of compounds, sharing a structural resemblance with the well-studied anticancer agent, ellipticine.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as a potential therapeutic agent. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.

Chemical Structure and Identification

This compound is chemically known as 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole.[3] It is a pentacyclic aromatic compound with a planar structure that is crucial for its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole[3] |

| Chemical Formula | C₁₇H₁₄N₂[3] |

| Molecular Weight | 246.31 g/mol [3] |

| CAS Number | 484-49-1[3] |

| SMILES | CC1=C2C(=NC=C2)C=C3C1=C4C(=CC=C4)N3[3] |

| InChI | InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,19H,1-2H3[3] |

Physicochemical Properties

This compound presents as fine yellow needles or prisms and exhibits limited solubility in common organic solvents.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Fine yellow needles from dilute methanol, yellow prisms from undiluted methanol | [4] |

| Melting Point | 317-325 °C | [4] |

| Solubility | < 1% in methanol, acetone, chloroform, carbon tetrachloride, carbon disulfide, tetrahydrofuran, and dioxane | [4] |

| UV-Vis λmax (ethanol) | 224, 238, 276, 287, 292, 314, 329, 375 nm | [4] |

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit the nuclear enzyme topoisomerase II.[5]

Anticancer Activity

The planar aromatic structure of this compound allows it to insert between the base pairs of DNA, a process known as intercalation. This interaction disrupts the normal helical structure of DNA, consequently interfering with critical cellular processes such as DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[5] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]

Some studies also suggest that this compound can influence the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[6]

Caption: Mechanism of the antitumor action of this compound.

Antimalarial and Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated activity against the malaria parasite Plasmodium falciparum and various bacteria.[2] Its antimalarial properties have been noted in traditional medicine, where extracts of Aspidosperma species are used to treat malaria.[1]

Experimental Protocols

Synthesis of this compound

While this compound can be extracted from its natural source, several total synthesis routes have been developed. A common strategy involves the construction of the carbazole (B46965) core followed by the annulation of the pyridine (B92270) ring. One reported method involves the acid-catalyzed cyclization of a β-oxo-sulfoxide derived from methyl N-benzylindole-3-propionate to form a tetrahydrocarbazole intermediate. Subsequent side-chain introduction, aromatization, and construction of the pyridine ring yield this compound.[4]

Caption: Generalized workflow for the chemical synthesis of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Damage Evaluation: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as in the MTT assay. Harvest the cells by trypsinization and resuspend in PBS.

-

Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and spread it onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase II, often by assessing the relaxation of supercoiled plasmid DNA.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and ATP in an appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Spectral Data

Table 3: Spectral Data for this compound

| Spectral Data | Key Features | Reference |

| ¹³C NMR (CD₃OD) | Signals corresponding to the aromatic carbons of the pyridocarbazole core. | [7] |

| ¹H NMR (CD₃OD) | Signals for the aromatic protons and the two methyl groups. | [7] |

| IR | Characteristic peaks for aromatic C-H and C=C stretching vibrations. | [8] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. | [7] |

Conclusion

This compound is a compelling natural product with significant potential as an anticancer and antimalarial agent. Its well-defined chemical structure and mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, make it an attractive lead compound for drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and its derivatives, ultimately contributing to the development of new and effective treatments for cancer and other diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Olivacine in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivacine, a pyridocarbazole alkaloid originally isolated from the bark of Aspidosperma olivaceum, has demonstrated significant antiproliferative effects against a range of cancer cell lines.[1][2][3][4] Its mechanism of action is multifaceted, primarily targeting fundamental cellular processes such as DNA replication and cell division, ultimately leading to programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The anticancer properties of this compound and its derivatives stem from two primary, interconnected mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: this compound's planar pyridocarbazole structure allows it to intercalate between DNA base pairs.[5][6] This insertion into the DNA double helix distorts its structure, interfering with the processes of replication and transcription.[4] Furthermore, this compound acts as a potent inhibitor of DNA topoisomerase II.[4][5][7][8] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound and its derivatives lead to the accumulation of double-strand DNA breaks.[2][4][5] This DNA damage is a critical trigger for downstream cellular responses.

-

Induction of Cell Cycle Arrest and Apoptosis: The extensive DNA damage caused by this compound activates cellular stress response pathways. A key player in this response is the tumor suppressor protein p53.[1][2][5][9] In response to DNA damage, p53 is activated and transcriptionally upregulates the expression of target genes that mediate cell cycle arrest, primarily at the G0/G1 and G2/M phases, and induce apoptosis.[7][10][11] this compound has been shown to increase the expression of p53, leading to a blockade of the cell cycle and the initiation of the apoptotic cascade.[1][7]

Quantitative Data: Cytotoxicity of this compound and Its Derivatives

The cytotoxic and antiproliferative activities of this compound and its derivatives have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound and some of its notable derivatives.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | 2.03 | [1] |

| A549 | Non-small-cell Lung Cancer | >10 | [12] |

| MCF-7 | Breast Cancer | >10 | [12] |

| LoVo | Colorectal Carcinoma | 12-26 (range) | |

| LoVo/DX | Doxorubicin-resistant Colorectal Carcinoma | 12-26 (range) | |

| CCRF/CEM | Acute Lymphoblastic Leukemia | 12-26 (range) |

Table 2: IC50 Values of Selected this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9-hydroxythis compound | L1210 | Murine Leukemia | 0.06 | [1] |

| Compound 15 | L1210 | Murine Leukemia | 0.33 | [12] |

| Compound 23 | L1210 | Murine Leukemia | 0.05 | [12] |

| Compound 23 | A549 | Non-small-cell Lung Cancer | 0.095 | [12] |

| Compound 23 | MCF-7 | Breast Cancer | 0.23 | [12] |

| S16020 | - | Various solid tumors | Highly cytotoxic | [5][6] |

| Compound 28 (hypoxic) | A549 | Non-small-cell Lung Cancer | 0.57 | [12] |

| Compound 28 (normoxic) | A549 | Non-small-cell Lung Cancer | 4.74 | [12] |

| Compound 29 (hypoxic) | A549 | Non-small-cell Lung Cancer | 0.65 | [12] |

| Compound 29 (normoxic) | A549 | Non-small-cell Lung Cancer | 30.5 | [12] |

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and p53 Activation Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to p53 activation and subsequent cellular responses.

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow to investigate the mechanism of action of this compound in cancer cells.

Caption: A typical experimental workflow for this compound studies.

Detailed Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Materials:

-

Human Topoisomerase IIα enzyme

-

kDNA (catenated DNA substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (or derivative) dissolved in DMSO

-

Etoposide (positive control)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose (B213101) gel (1%)

-

TAE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or control (DMSO, etoposide).

-

Initiate the reaction by adding human topoisomerase IIα (e.g., 1-2 units). The final reaction volume is typically 20 µL.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

-

Interpretation:

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in relaxed, monomeric DNA circles that migrate into the gel.

-

In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will be retained in the loading well or migrate as a high molecular weight smear.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cancer cells in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

-

Materials:

-

Cancer cells treated with this compound

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Interpretation:

-

The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 or G2/M phases, indicating cell cycle arrest.

-

Conclusion

This compound and its derivatives represent a promising class of anticancer agents with a well-defined, multi-pronged mechanism of action. By targeting fundamental cellular processes of DNA topology and integrity, these compounds effectively trigger cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel, more potent analogues for clinical applications. The ability of some derivatives to exhibit enhanced activity under hypoxic conditions further highlights the potential for targeted cancer therapy.[12] Continued investigation into the structure-activity relationships and the intricate details of the signaling pathways involved will be crucial for advancing these compounds towards clinical use.

References

- 1. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. S16020-2, a new highly cytotoxic antitumor this compound derivative: DNA interaction and DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Olivacine-DNA Intercalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivacine, a pyridocarbazole alkaloid, has demonstrated significant antitumor properties, primarily attributed to its interaction with DNA. This technical guide provides an in-depth exploration of the core mechanism of this compound's interaction with DNA, focusing on the process of intercalation. While direct quantitative data for this compound is limited in publicly available literature, extensive research on its close structural analog, ellipticine (B1684216), provides valuable insights. The mechanisms of action for this compound and ellipticine are widely considered to be similar, involving both DNA intercalation and inhibition of topoisomerase II.[1][2][3] This guide will leverage data from ellipticine to illustrate the fundamental principles of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Dual Mechanism of Action: Intercalation and Topoisomerase II Inhibition

The anticancer effects of this compound and its derivatives stem from a dual mechanism that targets cellular DNA.[1][2] The primary modes of action are:

-

DNA Intercalation: The planar, aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[2] This insertion, known as intercalation, distorts the helical structure, leading to a localized unwinding of the DNA.[4] This structural alteration can interfere with critical cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound and its analogs can also inhibit the function of topoisomerase II, an essential enzyme responsible for managing DNA topology during replication and transcription.[3] By stabilizing the transient DNA-topoisomerase II complex, these compounds can lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).

This guide will primarily focus on the initial and fundamental step of this dual mechanism: the intercalation of this compound into the DNA double helix.

Quantitative Analysis of DNA Intercalation

Table 1: DNA Binding and Unwinding Parameters for Ellipticine (as a proxy for this compound)

| Parameter | Value | Conditions | Reference |

| Binding Constant (Ka) | 3.3 x 10^5 M⁻¹ | Ellipticine free base, pH 9, I = 25 mM | [5] |

| 8.3 x 10^5 M⁻¹ | Ellipticinium cation, pH 5, I = 25 mM | [5] | |

| DNA Unwinding Angle | 7.9° | Supercoiled DNA | [4] |

Table 2: Thermodynamic Parameters for Intercalation in the Ellipticine Series

| Thermodynamic Parameter | General Observation for Intercalators | Significance | Reference |

| Enthalpy (ΔH) | Contribution from both enthalpy and entropy | Indicates that both hydrophobic interactions and van der Waals forces, as well as conformational changes, play a role in the binding process. | [1] |

| Entropy (ΔS) | Entropy-driven (dominates by about 2:1) | The increase in entropy is likely due to the release of water molecules from the DNA surface and the intercalator upon binding, which is a characteristic feature of classical intercalation. | [1] |

Experimental Protocols for Studying DNA Intercalation

Several biophysical techniques are employed to characterize the intercalation of small molecules like this compound into DNA. Below are detailed methodologies for key experiments.

UV-Visible Spectrophotometry for Binding Constant Determination

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the ligand's absorption spectrum.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of DNA by measuring the absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in the same buffer as the DNA.

-

-

Titration:

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the this compound solution from approximately 200 to 500 nm.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Correct the absorbance readings for the dilution effect of adding the DNA solution.

-

Plot the absorbance of this compound at its λmax as a function of the DNA concentration.

-

The binding constant (Ka) can be determined by fitting the data to the Scatchard equation or by using non-linear fitting algorithms based on a 1:1 binding model.

-

Fluorescence Spectroscopy for Binding Affinity

Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of a ligand may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like ethidium (B1194527) bromide (EtBr) can be employed.

Protocol (Competitive Binding Assay):

-

Preparation of Solutions:

-

Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl buffer). The concentrations should be chosen such that a stable fluorescent signal from the DNA-EtBr complex is obtained.

-

Prepare a stock solution of this compound.

-

-

Titration:

-

Place the DNA-EtBr solution in a fluorometer cuvette.

-

Measure the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of the this compound solution to the cuvette.

-

After each addition, incubate the mixture for a few minutes to reach equilibrium and then record the fluorescence spectrum.

-

-

Data Analysis:

-

The quenching of the EtBr fluorescence indicates the displacement of EtBr from the DNA by this compound.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of this compound.

-

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA helix typically induces changes in the CD spectrum of the DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of ct-DNA and this compound in a suitable buffer (e.g., phosphate (B84403) buffer).

-

-

Measurement:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm.

-

Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound.

-

Record the CD spectrum for each solution after an appropriate incubation period.

-

-

Data Analysis:

-

Changes in the intensity and position of the positive and negative bands in the CD spectrum of DNA indicate conformational changes upon this compound binding, consistent with intercalation.

-

Visualizing the Mechanism and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key processes and workflows involved in studying this compound-DNA intercalation.

References

- 1. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of ellipticine base and ellipticinium cation to calf-thymus DNA. A thermodynamic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Olivacine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivacine, a pyridocarbazole alkaloid first isolated from the bark of Aspidosperma olivaceum, has garnered significant attention in the field of oncology for its potent anticancer properties.[1] Structurally an isomer of the well-studied ellipticine, this compound and its synthesized derivatives have demonstrated a wide spectrum of biological activities, primarily centered on their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action

The primary anticancer mechanisms of this compound and its derivatives are multifaceted, involving direct interaction with DNA and the inhibition of key cellular enzymes. The two main proposed mechanisms are:

-

DNA Intercalation: The planar pyridocarbazole ring system of this compound allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as replication and transcription.[1][4]

-

Topoisomerase II Inhibition: this compound and its derivatives act as potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[5][6] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently triggers apoptotic cell death.[6][7]

These initial events set off a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

Signaling Pathways

The cytotoxic effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, most notably the p53 pathway.

This compound-Induced Apoptosis Pathway

dot

Caption: this compound-induced apoptosis signaling pathway.

The induction of DNA damage by this compound derivatives activates the tumor suppressor protein p53.[8][9] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, and cell cycle inhibitors, like p21.[8][10] The upregulation of p21 leads to cell cycle arrest, typically in the G0/G1 or G2 phase, preventing the propagation of damaged DNA.[3][11] Concurrently, the increase in Bax expression promotes the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent programmed cell death.

Quantitative Data: Cytotoxicity of this compound and Its Derivatives

The cytotoxic activity of this compound and its derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for this compound and several of its notable derivatives.

Table 1: IC50 Values (µM) of this compound and Ellipticine

| Compound | LoVo | LoVo/DX | NHDF | A549 | MCF-7 | CCRF/CEM |

| This compound | - | - | - | - | - | - |

| Ellipticine | 4.28 ± 0.53 | 18.16 ± 0.34 | 22.45 ± 3.14 | - | 4.67 ± 0.54 | - |

Data from various sources.[8][12] LoVo (doxorubicin-sensitive colorectal carcinoma), LoVo/DX (doxorubicin-resistant colorectal carcinoma), NHDF (normal human dermal fibroblasts), A549 (non-small-cell lung cancer), MCF-7 (breast cancer), CCRF/CEM (acute lymphoblastic leukemia).

Table 2: IC50 Values (µM) of Selected this compound Derivatives

| Compound | LoVo | LoVo/DX | NHDF | L1210 | A549 | MCF-7 |

| Derivative 1 | 4.84 ± 1.03 | 16.42 ± 0.49 | 74.03 ± 5.12 | - | - | - |

| Derivative 2 | 13.50 ± 0.80 | 20.03 ± 3.86 | 58.78 ± 2.14 | - | - | - |

| Derivative 3 | 15.43 ± 0.26 | 22.21 ± 0.79 | 41.08 ± 4.77 | - | - | - |

| Derivative 4 | 9.37 ± 0.13 | 19.36 ± 2.43 | 52.30 ± 2.43 | - | - | - |

| 9-hydroxythis compound | - | - | - | 0.06 | - | - |

| S16020 | - | - | - | 0.0041 | 0.030 | 0.075 |

| S30972-1 | - | - | - | 0.019 | - | - |

Data from various sources.[8][13][14] L1210 (murine leukemia). Derivative names are as described in the cited literature.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly modulated by chemical modifications to its core structure. Structure-activity relationship studies have revealed several key insights:

-

Hydroxylation at C-9: The introduction of a hydroxyl group at the C-9 position generally increases cytotoxic activity. This is attributed to a greater affinity for DNA and enhanced stabilization of the DNA-topoisomerase II complex.[13]

-

Substitution at C-1: Modifications at the C-1 position with various side chains, such as alkylamino or carbamoyl (B1232498) moieties, can significantly enhance anticancer activity. The derivative S16020, which has a (2-(dimethylamino)ethyl)carbamoyl group at C-1, is one of the most potent this compound derivatives synthesized to date.[13]

-

Methylation at N-6: Methylation at the N-6 position can block metabolic oxidation of the 9-hydroxy group, thereby reducing toxicity.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

dot

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

-

Cell Preparation: Treat cells with the test compound, then embed them in a low-melting-point agarose (B213101) on a microscope slide.[17][18]

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[19]

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[19][20]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize the comets using a fluorescence microscope.[18]

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[17]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with the this compound derivative for a specified time, then harvest and fix them in cold 70% ethanol.[21][22]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.[21][23]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.[24]

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Induce apoptosis in cells by treating them with the desired this compound derivative.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.[26]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[27][28]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Conclusion

This compound and its derivatives represent a promising class of anticancer compounds with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. The extensive research into their structure-activity relationships has led to the development of highly potent derivatives with improved therapeutic indices. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these compounds as potential cancer therapeutics. Further research is warranted to fully elucidate the complex signaling networks modulated by this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. Synthesis, structure, and cytostatic properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationship analysis of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. corefacilities.iss.it [corefacilities.iss.it]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. kumc.edu [kumc.edu]

- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Olivacine's Modulation of p53 Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivacine, a pyridocarbazole alkaloid originally isolated from the bark of Aspidosperma olivaceum, has garnered significant interest in the field of oncology for its potential as an anticancer agent. Its mechanism of action is multifaceted, with a notable impact on the tumor suppressor protein p53. This technical guide provides an in-depth analysis of the effects of this compound and its derivatives on p53 protein expression, drawing from key research to offer a comprehensive resource for professionals in drug development and cancer research. The p53 protein plays a crucial role in cellular homeostasis, orchestrating processes such as cell cycle arrest and apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.[1][2] Many anticancer therapeutic strategies aim to restore the function of p53 in tumor cells where it is often mutated or inactivated.[1][2]

This document summarizes quantitative data on the effects of this compound derivatives on p53 and its downstream target p21, details the experimental protocols used to obtain this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Findings: this compound's Impact on p53 and Cellular Processes

Recent studies have demonstrated that novel synthetic derivatives of this compound can effectively modulate p53 protein levels and its functional pathways in cancer cell lines. Research by Gębarowski et al. (2020) provides critical insights into these effects, forming the basis of the data presented herein. The study utilized two distinct human cancer cell lines: CCRF/CEM, a T-lymphoblastoid line with mutated p53, and A549, a lung carcinoma line with wild-type p53.[2]

Quantitative Analysis of Protein Expression

The investigation revealed that three newly synthesized this compound derivatives (referred to as Compound 1, Compound 2, and Compound 3) led to a significant increase in the intracellular levels of both p53 and the cyclin-dependent kinase inhibitor p21, a key downstream effector of p53. The effects were observed to be more pronounced than those of the reference compound, ellipticine (B1684216), a structurally similar and well-studied anticancer agent.[2]

Table 1: Effect of this compound Derivatives on p53 Protein Levels after 18 hours of Incubation [3]

| Compound | Concentration (µM) | p53 Protein Level (pg/mg of total protein) in CCRF/CEM (mutant p53) | p53 Protein Level (pg/mg of total protein) in A549 (wild-type p53) |

| Control | - | 120.5 ± 15.2 | 180.7 ± 20.3 |

| Compound 1 | 1.0 | 210.3 ± 25.1 | 315.4 ± 32.8 |

| Compound 2 | 1.0 | 285.1 ± 30.4 | 450.6 ± 48.1 |

| Compound 3 | 1.0 | 250.7 ± 28.9 | 410.2 ± 42.5 |

| Ellipticine | 1.0 | 180.2 ± 21.5 | 250.9 ± 28.4 |

*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.

Table 2: Effect of this compound Derivatives on p21 Protein Levels after 18 hours of Incubation [3][4]

| Compound | Concentration (µM) | p21 Protein Level (pg/mg of total protein) in CCRF/CEM (mutant p53) | p21 Protein Level (pg/mg of total protein) in A549 (wild-type p53) |

| Control | - | 55.8 ± 8.1 | 75.3 ± 9.8 |

| Compound 1 | 1.0 | 95.4 ± 12.3 | 130.7 ± 15.6 |

| Compound 2 | 1.0 | 140.2 ± 18.5 | 210.4 ± 25.2 |

| Compound 3 | 1.0 | 125.6 ± 16.7 | 185.9 ± 21.3 |

| Ellipticine | 1.0 | 80.1 ± 10.2 | 110.5 ± 13.1 |

*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.

Induction of Apoptosis and Cell Cycle Arrest

The upregulation of p53 by this compound derivatives was correlated with significant downstream cellular effects, including the induction of apoptosis and alterations in the cell cycle distribution.

Table 3: Percentage of Apoptotic Cells after 18-hour Incubation with this compound Derivatives (1.0 µM) [3]

| Cell Line | Control (%) | Compound 1 (%) | Compound 2 (%) | Compound 3 (%) | Ellipticine (%) |

| CCRF/CEM | 2.15 ± 1.01 | 15.8 ± 2.1 | 25.4 ± 3.2 | 22.1 ± 2.8 | 12.5 ± 1.9 |

| A549 | 5.10 ± 1.42 | 18.2 ± 2.5 | 28.9 ± 3.9 | 26.3 ± 3.5 | 15.8 ± 2.2 |

*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.

Table 4: Cell Cycle Distribution of CCRF/CEM and A549 Cells after 18-hour Incubation with this compound Derivative (Compound 2, 1.0 µM) [3]

| Cell Line | Cell Cycle Phase | Control (%) | Compound 2 (%) |

| CCRF/CEM | G0/G1 | 45.2 ± 4.1 | 65.8 ± 5.3 |

| S | 35.8 ± 3.5 | 15.2 ± 2.1 | |

| G2/M | 19.0 ± 2.8 | 19.0 ± 2.5 | |

| A549 | G0/G1 | 55.1 ± 4.8 | 75.3 ± 6.1 |

| S | 28.7 ± 3.1 | 10.5 ± 1.8 | |

| G2/M | 16.2 ± 2.2 | 14.2 ± 2.0 |

*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.

Signaling Pathways and Experimental Workflows

The observed effects of this compound derivatives on p53 expression and subsequent cellular responses can be visualized through the following signaling pathway and experimental workflow diagrams.

Caption: this compound-p53 signaling pathway.

Caption: Experimental workflow overview.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Gębarowski et al. (2020).[2]

Cell Culture and Treatment

-

Cell Lines:

-

CCRF/CEM (human T-lymphoblastoid leukemia, mutant p53), obtained from the European Collection of Authenticated Cell Cultures (ECACC).

-

A549 (human lung carcinoma, wild-type p53), obtained from the ECACC.

-

-

Culture Conditions:

-

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment with this compound Derivatives:

-

Cells were seeded in 24-well or 96-well plates at a density of 1 x 10⁵ cells/well for CCRF/CEM and 2 x 10⁴ cells/well for A549.

-

After 24 hours of incubation to allow for cell attachment (for A549), the medium was replaced with fresh medium containing the this compound derivatives (Compound 1, Compound 2, Compound 3) or ellipticine at concentrations of 0.1, 0.2, 0.5, and 1.0 µM.

-

A vehicle control (DMSO) was also included.

-

The cells were incubated with the compounds for 18 hours before subsequent assays.

-

p53 and p21 Protein Quantification (ELISA)

-

Cell Lysis:

-

After treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

The cell lysates were centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Concentration Determination:

-

The total protein concentration in the supernatant was determined using a BCA protein assay kit.

-

-

ELISA Procedure:

-

Commercially available ELISA kits for human p53 and p21 were used according to the manufacturer's instructions.

-

Briefly, cell lysates were diluted to an appropriate concentration and added to the antibody-coated wells.

-

Following incubation and washing steps, a detection antibody conjugated to horseradish peroxidase (HRP) was added.

-

The substrate solution was then added, and the color development was stopped.

-

The absorbance was measured at 450 nm using a microplate reader.

-

The concentrations of p53 and p21 were calculated from a standard curve and normalized to the total protein concentration of the respective sample.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Harvesting:

-

After the 18-hour treatment, both floating and adherent cells (for A549) were collected. Adherent cells were detached using trypsin-EDTA.

-

The cells were washed twice with cold PBS.

-

-

Staining:

-

The cell pellet was resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

The stained cells were analyzed using a flow cytometer.

-

FITC and PI fluorescence were detected.

-

Cells were categorized as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Harvesting and Fixation:

-

Cells were harvested as described for the apoptosis assay.

-

The cells were washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.

-

-

Staining:

-

The fixed cells were washed with PBS to remove the ethanol.

-

The cell pellet was resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

The cells were incubated for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

The DNA content of the cells was analyzed by flow cytometry.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the PI fluorescence intensity.

-

Conclusion

The presented data and methodologies underscore the potential of this compound derivatives as potent modulators of the p53 pathway. The ability of these compounds to increase p53 and p21 expression, leading to cell cycle arrest and apoptosis in both mutant and wild-type p53 cancer cells, highlights their promise for further investigation in cancer therapy. This technical guide provides a foundational resource for researchers and drug development professionals to understand and build upon the current knowledge of this compound's anticancer properties.

References

The Anticancer Spectrum of Olivacine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivacine, a pyridocarbazole alkaloid originally isolated from the bark of Aspidosperma olivaceum, has demonstrated significant anticancer properties.[1][2] Its unique chemical structure has served as a scaffold for the development of numerous derivatives with enhanced potency and a broader spectrum of activity against various cancer types.[1][3] This technical guide provides a comprehensive overview of the anticancer properties of this compound derivatives, focusing on their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation. The primary mechanisms underlying their anticancer effects include DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][4][5] Notably, some this compound derivatives have shown greater antitumor activity than clinically used drugs like doxorubicin.[1]

Quantitative Anticancer Spectrum of this compound Derivatives

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of this compound and Key Derivatives Against Various Cancer Cell Lines

| Compound | Chemical Structure | L1210 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-Resistant) | CCRF/CEM (Leukemia) |

| This compound | 1,5-dimethyl-6H-pyrido[4,3-b]carbazole | 2.03 µM[1] | - | - | - | - | - |

| S16020 | 9-hydroxy-5,6-dimethyl-1-((2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido[4,3-b]carbazole | 0.0041 µM[1] | 0.030 µM[1] | 0.075 µM[1] | - | - | - |

| S30972-1 | Derivative of S16020 | 0.019 µM[1] | - | - | - | - | - |

| Compound 1 | 5,6-dimethyl-9-methoxy-1-hydroxymethyl-6H-pyrido[4,3-b]carbazole | - | - | - | IC50 determined[2] | IC50 determined[2] | - |

| Compound 2 | 9-methoxy-5,6-dimethyl-1-({[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino}methyl)-6H-pyrido[4,3-b]carbazole | - | - | IC50 determined[4] | - | - | IC50 determined[4][5] |

| Compound 3 | 5,6-dimethyl-9-methoxy-1-[(1,1-bis-hydroxymethyl-methyl)aminomethyl)]-6H-pyrido[4,3-b]carbazole | - | - | - | IC50 determined[2] | IC50 determined[2] | - |

| Compound 4 | 5,6-dimethyl-9-hydroxy-1-[(1,1-bis-hydroxymethyl-ethyl)aminomethyl]-6H-pyrido[4,3-b]carbazole | - | - | - | IC50 determined[2] | IC50 determined[2] | - |

| 9-hydroxythis compound | 9-hydroxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole | 0.06 µM[6] | - | - | - | - | - |

| Pazelliptine (9-aza derivative) | 1.79 µM[7] | - | 4.5 µM[7] | - | - | - |

Note: A hyphen (-) indicates that data was not found in the searched literature. "IC50 determined" indicates that the study evaluated the IC50 in that cell line but the specific value was not explicitly stated in the accessible text.

Mechanisms of Action

The anticancer activity of this compound derivatives is multifactorial, primarily revolving around the induction of DNA damage and the subsequent activation of cell death pathways.

Topoisomerase II Inhibition and DNA Damage

A primary mechanism of action for this compound and its derivatives is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and transcription.[1][4][5] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This DNA damage can be visualized and quantified using techniques such as the Comet assay. The resulting genotoxic stress triggers cellular damage response pathways.

p53-Mediated Cell Cycle Arrest and Apoptosis

The DNA damage induced by this compound derivatives activates the p53 tumor suppressor protein.[1][8] This activation is often mediated by upstream kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) which sense DNA double-strand breaks.[9][10] Activated p53 then transcriptionally upregulates the expression of target genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, typically at the G0/G1 or G2/M phase.[8][11] This provides the cell with time to repair the DNA damage. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases such as caspase-3.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer spectrum of this compound derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

Principle: Damaged DNA, containing fragments and breaks, migrates further in an agarose (B213101) gel under electrophoresis than intact DNA, creating a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Procedure:

-

Cell Preparation: Harvest cells after treatment with the this compound derivative.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.

Topoisomerase II Decatenation Assay

This in vitro assay determines the inhibitory effect of this compound derivatives on the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors of topoisomerase II will prevent this decatenation.

Procedure:

-

Reaction Setup: In a reaction tube, combine kDNA, ATP, and reaction buffer.

-

Inhibitor Addition: Add the this compound derivative at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain at the origin.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion

This compound derivatives represent a promising class of anticancer compounds with a well-defined mechanism of action centered on the induction of DNA damage through topoisomerase II inhibition and the subsequent activation of p53-mediated cell death pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of these potent molecules. Continued research into the structure-activity relationships and the development of novel derivatives may lead to the identification of candidates with improved efficacy and safety profiles for clinical applications.

References

- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new this compound derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]